3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride
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Overview
Description
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride is a chemical compound with the molecular formula C12H16ClNO4 It is known for its unique structure, which includes a benzodioxole ring fused with a propionic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.
Introduction of the Amino Group: The amino group is introduced via nitration followed by reduction. Nitration of the benzodioxole ring is achieved using nitric acid, and the nitro group is subsequently reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Propionic Acid Moiety: The propionic acid moiety is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and aluminum chloride as the catalyst.
Esterification: The final step involves the esterification of the propionic acid with ethanol in the presence of a strong acid such as sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The amino group can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, affecting their conformation and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid: Lacks the ethyl ester group.
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid methyl ester: Contains a methyl ester instead of an ethyl ester.
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid isopropyl ester: Contains an isopropyl ester instead of an ethyl ester.
Uniqueness
3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acidethyl ester hydrochloride is unique due to its specific ester group, which can influence its solubility, reactivity, and interaction with biological targets. The presence of the hydrochloride salt enhances its stability and solubility in aqueous solutions, making it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
ethyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4.ClH/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10;/h3-5,9H,2,6-7,13H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQHQIJWIYNEIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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